molecular formula C16H15ClN2O3 B259449 2-Methyl-4-(4-chlorophenyl)-5-cyano-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylic acid ethyl ester

2-Methyl-4-(4-chlorophenyl)-5-cyano-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylic acid ethyl ester

Cat. No. B259449
M. Wt: 318.75 g/mol
InChI Key: MCJIETNVYFVIQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-(4-chlorophenyl)-5-cyano-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylic acid ethyl ester, also known as MK-801, is a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity, learning, and memory. The compound has been widely used in scientific research to investigate the mechanism of action of the NMDA receptor and its involvement in various neurological and psychiatric disorders.

Mechanism of Action

2-Methyl-4-(4-chlorophenyl)-5-cyano-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylic acid ethyl ester acts as a non-competitive antagonist of the NMDA receptor by binding to a site within the ion channel pore, which prevents the flow of calcium and sodium ions into the neuron. This leads to a blockade of NMDA receptor-mediated synaptic transmission and a disruption of synaptic plasticity, which is thought to underlie learning and memory processes.
Biochemical and Physiological Effects:
This compound has been shown to induce a range of biochemical and physiological effects, including increased levels of glutamate and dopamine in the brain, alterations in the expression of various neurotransmitter receptors and transporters, and changes in neuronal morphology and connectivity. These effects are thought to contribute to the cognitive and behavioral deficits observed in NMDA receptor hypofunction models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Methyl-4-(4-chlorophenyl)-5-cyano-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylic acid ethyl ester in scientific research is its ability to induce a state of NMDA receptor hypofunction, which mimics some of the cognitive and behavioral deficits observed in various neurological and psychiatric disorders. This allows researchers to investigate the underlying mechanisms of these disorders and to test potential therapeutic interventions. However, one limitation of using this compound is that it can have non-specific effects on other neurotransmitter systems, which may complicate the interpretation of results.

Future Directions

There are several future directions for research on 2-Methyl-4-(4-chlorophenyl)-5-cyano-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylic acid ethyl ester and the NMDA receptor. One direction is to investigate the role of the NMDA receptor in the development of drug addiction and to test potential therapeutic interventions. Another direction is to investigate the role of the NMDA receptor in the regulation of sleep and wakefulness and to develop novel sleep aids. Additionally, there is a need to develop more selective NMDA receptor antagonists that can target specific subtypes of the receptor and that have fewer non-specific effects.

Synthesis Methods

2-Methyl-4-(4-chlorophenyl)-5-cyano-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylic acid ethyl ester can be synthesized by the reaction of 3-(2-chloroethyl)-1-methyl-1H-pyrazole-5-carboxylic acid ethyl ester with 4-chlorobenzonitrile in the presence of a base, followed by reduction with lithium aluminum hydride and cyclization with acetic anhydride.

Scientific Research Applications

2-Methyl-4-(4-chlorophenyl)-5-cyano-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylic acid ethyl ester has been extensively used in scientific research to investigate the role of the NMDA receptor in various neurological and psychiatric disorders, such as schizophrenia, Alzheimer's disease, Parkinson's disease, epilepsy, and stroke. The compound has been shown to induce a state of NMDA receptor hypofunction, which mimics some of the cognitive and behavioral deficits observed in these disorders.

properties

Molecular Formula

C16H15ClN2O3

Molecular Weight

318.75 g/mol

IUPAC Name

ethyl 4-(4-chlorophenyl)-3-cyano-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate

InChI

InChI=1S/C16H15ClN2O3/c1-3-22-16(21)13-9(2)19-15(20)12(8-18)14(13)10-4-6-11(17)7-5-10/h4-7,12,14H,3H2,1-2H3,(H,19,20)

InChI Key

MCJIETNVYFVIQS-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC(=O)C(C1C2=CC=C(C=C2)Cl)C#N)C

Canonical SMILES

CCOC(=O)C1=C(NC(=O)C(C1C2=CC=C(C=C2)Cl)C#N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.